molecular formula C11H16O B1199595 5-Phenylpentan-2-ol CAS No. 2344-71-0

5-Phenylpentan-2-ol

Cat. No.: B1199595
CAS No.: 2344-71-0
M. Wt: 164.24 g/mol
InChI Key: ZFVFQRLBTBBQSK-UHFFFAOYSA-N
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Description

Contextual Significance of Phenylalkanols in Organic Synthesis

Phenylalkanols, a class of organic compounds containing both a phenyl group and an alcohol functional group, play a crucial role in modern organic synthesis. Their importance is multifaceted, extending across various applications and synthetic methodologies. Many phenylalkanols are valued as aroma chemicals and fragrances, contributing to the perfumery and flavor industries. researchgate.netresearchgate.netresearchgate.netgoogle.com They serve as key precursors to corresponding aldehydes, which are also widely recognized for their aromatic properties. researchgate.netresearchgate.net

Beyond their sensory applications, phenylalkanols are vital intermediates in the synthesis of more complex molecules. Notably, chiral phenylalkanols are employed in the asymmetric synthesis of drug candidates, including nonsteroidal anti-inflammatory drugs (NSAIDs) such as Naproxen and Ibuprofen. researchgate.net The development of such pharmaceuticals often leverages greener processes, with enzymes like lipases being utilized for the biocatalytic synthesis of drugs and drug intermediates involving phenylalkanols. researchgate.net Furthermore, enzymatic glycosidation, a process involving the attachment of sugar molecules, has been explored for various phenylalkanols. researchgate.net

In industrial contexts, phenylalkanols find applications in cosmetic products, detergents, cleaners, and as food emulsifiers. researchgate.net Their versatility in organic synthesis is underscored by their ability to be formed through various reactions, including oxidation or dehydrogenation from their corresponding aldehydes. researchgate.netresearchgate.net Asymmetric synthesis routes for phenylalkanols can be achieved through catalytic hydrogenation using enantiomeric transition metal complexes or via enzyme-catalyzed reduction, highlighting the emphasis on stereoselective control in modern synthesis. google.com The broader field of organic synthesis, in which phenylalkanols are integral, is fundamentally driven by the need to efficiently produce important organic compounds, ranging from pharmaceuticals to pesticides. studysmarter.co.uk The emergence of sustainable reagents, such as hypervalent iodine compounds like phenyliodine bis(trifluoroacetate) (PIFA), further enhances the scope of reactions applicable to phenylalkanol synthesis, offering environmentally conscious alternatives for various chemical transformations. rsc.org

Scope and Academic Relevance of 5-Phenylpentan-2-ol in Modern Organic Chemistry

This compound is a compound of academic interest due to its structural characteristics and potential as a synthetic building block. Its physical and chemical properties are well-documented, providing a basis for its manipulation and application in research.

Physical and Chemical Properties of this compound lookchem.comnih.gov

PropertyValueUnit
Molecular FormulaC₁₁H₁₆O-
Molecular Weight164.247 g/mol
Density (Calculated)0.968g/cm³
Boiling Point (Calc.)268.9°C at 760 mmHg
Flash Point (Calc.)114°C
Refractive Index1.515-
Vapor Pressure0.00369mmHg at 25°C
LogP2.39010-
XLogP32.8-
Hydrogen Bond Donor1Count
Hydrogen Bond Acceptor1Count
Rotatable Bond Count4Count
Exact Mass164.120115130Da
Heavy Atom Count12Count
Complexity106-

The synthesis of this compound is commonly achieved through the reduction of 5-Phenylpentan-2-one (B1293760). This reduction can be performed using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The precursor, 5-Phenylpentan-2-one, can itself be synthesized via Grignard reactions, for instance, by reacting 1-(3-chloropropyl)benzene with acetonitrile (B52724). A similar Grignard approach has been used for the synthesis of 2-methyl-5-phenylpentan-2-ol (B3060360), involving 1-bromo-3-phenylpropane and acetone (B3395972), suggesting analogous synthetic strategies for this compound. prepchem.com Literature indicates that there are numerous synthetic routes for this compound, with one reported method achieving a high yield of 98.0% from (S)-5-phenylpent-4-yn-2-ol using palladium on activated charcoal and hydrogen in methanol (B129727). lookchem.com

In terms of academic relevance, this compound and its derivatives are subjects of ongoing research. For example, its ketone precursor, 5-Phenylpentan-2-one, is recognized as a potent inhibitor of histone deacetylases (HDACs). This inhibition is crucial in epigenetic regulation, influencing gene expression and various cellular functions, making it a valuable tool in cancer research and therapeutic development. medchemexpress.com While this compound itself is an alcohol, its close structural relationship to the ketone suggests potential for similar biological or pharmacological investigations, or as a scaffold for designing new compounds. The compound also serves as an important intermediate in general organic synthesis, capable of undergoing diverse reactions such as intramolecular Büchner reactions and electroreductive cyclization, where the phenyl group influences regio- and stereoselectivity. Furthermore, research indicates that 5-Phenylpentan-2-one can modulate signaling pathways and metabolic functions, affecting gene expression patterns and interacting with key metabolic enzymes, which could offer insights into metabolic disorders. Its chemical stability under recommended conditions makes it a reliable compound for various experimental procedures. aksci.com

Historical Development of Synthetic Approaches to Analogous Compounds

The historical development of synthetic approaches to phenylalkanols and analogous compounds is deeply rooted in the evolution of organic chemistry. Early synthetic methods, particularly those developed between 1900 and 1985, laid the groundwork for modern techniques. These included fundamental organic transformations such as aldol (B89426) condensations, various rearrangements (e.g., Hofmann, Curtius, Schmidt, Lossen, Beckmann, and Wolff rearrangements), and Friedel-Crafts alkylation, often coupled with catalytic reductions. uwaterloo.ca

The Friedel-Crafts alkylation reaction, in particular, has been a cornerstone in the synthesis of phenylalkanols. This method involves the alkylation of aromatic rings, and it has been applied to synthesize various phenylalkanol derivatives. For instance, the Friedel-Crafts alkylation of 2-methyl-3-phenylpropanol (B1218401) has been reported. researchgate.netresearchgate.netacs.org Patents describe processes for preparing m-substituted phenylalkanols through the isomerization of p-substituted phenylalkanols in the presence of a Friedel-Crafts catalyst. researchgate.net Another patented approach involves the alkylation of unsubstituted phenylalkanols with C₁-C₅-alkyl halides using a Friedel-Crafts catalyst to yield m- or p-alkyl-substituted phenylalkanols. researchgate.net

Beyond Friedel-Crafts chemistry, other historical and ongoing synthetic strategies for phenylalkanols include:

Grignard Reactions: These reactions, involving organomagnesium halides, have been instrumental in constructing carbon-carbon bonds and introducing alcohol functionalities. For example, phenylbutanol derivatives have been synthesized via Grignard reactions followed by cyclization. acs.org The synthesis of 2-methyl-5-phenylpentan-2-ol from 1-bromo-3-phenylpropane and acetone via a Grignard reaction is a direct example of this utility for longer-chain phenylalkanols. prepchem.com

Reduction of Carbonyl Compounds: The reduction of ketones and aldehydes to their corresponding alcohols is a classic and widely used synthetic transformation. As noted, this compound is commonly prepared by the reduction of 5-Phenylpentan-2-one, utilizing reagents like sodium borohydride or lithium aluminum hydride. This method is fundamental in organic synthesis and has been employed for decades.

Enzymatic and Biocatalytic Approaches: The historical exploration of enzymatic reactions for synthesizing complex molecules dates back over a century, with Emil Fischer describing the first direct synthesis of alkyl polyglycosides, a class of compounds that can involve phenylalkanols. researchgate.net More recently, enzymatic glycosidation has been investigated for various phenylalkanols, including 2-phenylethanol, 3-phenylpropanol, 4-phenylbutanol, and 5-phenylpentanol, highlighting a shift towards more stereoselective and environmentally friendly methods. researchgate.net

The evolution of these synthetic methodologies reflects a continuous drive to develop more efficient, selective, and sustainable routes for producing phenylalkanols and their derivatives, addressing both industrial demands and academic curiosity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2344-71-0

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

5-phenylpentan-2-ol

InChI

InChI=1S/C11H16O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3

InChI Key

ZFVFQRLBTBBQSK-UHFFFAOYSA-N

SMILES

CC(CCCC1=CC=CC=C1)O

Canonical SMILES

CC(CCCC1=CC=CC=C1)O

Other CAS No.

2344-71-0

Synonyms

4-hydroxy-1-phenylpentane
HP pentane

Origin of Product

United States

Synthetic Methodologies for 5 Phenylpentan 2 Ol

Classical Approaches to 5-Phenylpentan-2-ol Synthesis

Classical methods primarily involve the reduction of carbonyl precursors or reactions utilizing Grignard reagents.

The most common precursor for this compound is 5-phenylpentan-2-one (B1293760). The reduction of this ketone yields the corresponding secondary alcohol.

Catalytic hydrogenation is a widely used method for reducing ketones to alcohols. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. For the synthesis of this compound from 5-phenylpentan-2-one, palladium on carbon (Pd/C) is a common catalyst. thieme-connect.delookchem.com

CatalystConditionsSolventReported YieldReference
10% Pd/CH₂, 20 °C, 1.5 hAcetonitrile (B52724)93% (from 5-(tert-butylperoxy)-5-phenylpentan-2-one) thieme-connect.de
Palladium on activated charcoalHydrogen, 1.5 hMethanol (B129727)90% (from 5-phenylpentan-2-one) lookchem.com

The hydrogenation of 5-(tert-butylperoxy)-5-phenylpentan-2-one using 10% Pd/C in acetonitrile at 20 °C for 1.5 hours has been reported to yield 93% of the corresponding product, with the oxo group remaining unattacked. thieme-connect.de Another report indicates a 90% yield for the reduction of 5-phenylpentan-2-one to this compound using palladium on activated charcoal and hydrogen in methanol over 1.5 hours under an inert atmosphere. lookchem.com

Hydride reagents are powerful tools for the reduction of carbonyl compounds. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.

Sodium Borohydride (NaBH₄): This reagent is effective for reducing ketones to secondary alcohols. It is typically used in protic solvents like methanol or ethanol. ambeed.com One equivalent of sodium borohydride can reduce up to four equivalents of a ketone to an alcohol. ambeed.com Sodium borohydride offers safer handling compared to lithium aluminum hydride. vulcanchem.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a more powerful reducing agent than NaBH₄ and is soluble in organic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). google.com It is capable of reducing a wide variety of functional groups, including ketones. google.com The reduction of methyl esters using LiAlH₄ in THF at 0 °C, followed by reflux, has been reported to yield alcohols. rsc.org While LiAlH₄ can achieve higher yields, it requires stringent anhydrous conditions. vulcanchem.com

ReagentSolventConditionsNotesReferences
NaBH₄Methanol or EthanolRoom temperatureTolerates protic solvents, safer handling ambeed.comvulcanchem.com
LiAlH₄Diethyl ether or THFTypically anhydrous conditions, 0 °C to refluxMore powerful, higher yields, requires stringent anhydrous conditions vulcanchem.comgoogle.comrsc.org

Grignard reactions are a versatile class of carbon-carbon bond-forming reactions that can be used to synthesize alcohols. While the provided search results primarily discuss the use of Grignard reagents to synthesize 5-phenylpentan-2-one (the precursor) , or other phenylpentanols prepchem.comchegg.com, the general principle involves the reaction of a Grignard reagent with a carbonyl compound. For instance, 2-methyl-5-phenylpentan-2-ol (B3060360), a tertiary alcohol, can be synthesized by reacting 3-phenylpropyl bromide with magnesium to form the Grignard reagent, which then reacts with acetone (B3395972). prepchem.com A similar approach could be adapted for this compound by selecting appropriate starting materials.

Multistep reaction sequences are often employed to construct complex molecules like this compound, especially when specific structural features or stereochemistry are desired. One example of a multi-step synthesis involves the formation of 5-phenylpentan-2-one via a Grignard reaction (e.g., using C₆H₅MgBr and δ-chlorobutan-2-one) followed by oxidation of the resulting alcohol to the ketone using pyridinium (B92312) chlorochromate (PCC). This ketone can then be reduced to this compound.

Another approach involves the condensation of phenylacetaldehyde (B1677652) with acetone, catalyzed by a base such as sodium hydroxide (B78521), to synthesize 5-phenylpentan-2-one. This ketone can then be subsequently reduced to this compound.

Step 1Step 2Step 3 (if applicable)ProductReference
Grignard reaction (e.g., C₆H₅MgBr + δ-chlorobutan-2-one)Oxidation (e.g., PCC)Reduction (e.g., NaBH₄ or LiAlH₄)This compound
Condensation of Phenylacetaldehyde with Acetone (NaOH catalyst)Reduction (e.g., NaBH₄ or LiAlH₄)N/AThis compound
Catalytic Hydrogenation of 5-Phenylpentan-2-one

Grignard Reagent Based Syntheses of this compound

Stereoselective and Asymmetric Syntheses of Enantiopure this compound

The synthesis of enantiopure this compound is crucial for applications where specific stereoisomers are required, such as in pharmaceutical research. Stereoselective syntheses aim to produce one enantiomer predominantly over the other.

One method for stereospecific synthesis of (S)-5-phenylpentan-2-ol involves the hydrogenation of a chiral ketone precursor over a noble metal catalyst. google.com This chiral ketone can be prepared from (S)-ethyl lactate. google.com This method offers a pathway to easily purified (S)-5-phenylpentan-2-ol. google.com

Another approach to asymmetric synthesis of amino alcohols, which could be relevant for derivatives of this compound, involves proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes. nih.govacs.orgacs.org This method has been used for the asymmetric synthesis of (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol. nih.govacs.orgacs.org

Biocatalytic methods are also being explored for the stereoselective synthesis of amino alcohols, which could potentially be adapted for this compound or its derivatives. uni-greifswald.de These methods often involve enzymes like aminotransferases (ATAs) and ketoreductases (KREDs) to introduce stereocenters with high enantioselectivity. uni-greifswald.de

Method TypeKey Reagents/CatalystsStarting MaterialsEnantiomeric Excess (ee)Reference
Stereospecific HydrogenationNoble metal catalystChiral ketone (from (S)-ethyl lactate)Not specified for this compound directly, but stereospecific google.com
OrganocatalysisProlineAldehydes (for amino alcohol derivatives)High (for related amino alcohol derivatives) nih.govacs.orgacs.org
BiocatalysisATAs, KREDsVarious (for amino alcohol derivatives)>98% ee (for related amino alcohol derivatives) uni-greifswald.de

Asymmetric Catalytic Hydrogenation Utilizing Chiral Catalysts

Asymmetric catalytic hydrogenation is a highly atom-economical and green approach for the synthesis of chiral alcohols, as it incorporates both hydrogen atoms into the product without generating waste. diva-portal.org This method typically involves the reduction of a prochiral ketone precursor, such as 5-phenylpentan-2-one, in the presence of a chiral transition metal catalyst.

While direct asymmetric hydrogenation of 5-phenylpentan-2-one to this compound with specific chiral catalysts is not extensively detailed in all available literature, the principles and successful applications to similar compounds provide a strong foundation. For instance, the hydrogenation of 5-phenylpentan-2-one to this compound can be achieved using palladium on activated charcoal (Pd/C) and hydrogen in methanol, yielding 90% of the product. lookchem.com Although this specific example does not detail asymmetric induction, it establishes a foundational hydrogenation route.

More broadly, asymmetric hydrogenation of related α,β-unsaturated ketones using iridium (Ir) catalysts has demonstrated high enantioselectivities (up to >99% ee) and diastereoselectivities (dr's >25/1). researchgate.net These systems often employ chiral phosphine (B1218219) ligands, which are crucial for inducing stereoselectivity. The success with such complex enones suggests the potential for similar high-level control in the asymmetric hydrogenation of 5-phenylpentan-2-one or its unsaturated derivatives.

Table 1: Representative Asymmetric Hydrogenation Conditions for Related Ketones

Precursor TypeCatalyst SystemEnantioselectivity (ee)Diastereoselectivity (dr)Reference
α,β-Unsaturated KetonesIr-catalysts with chiral ligandsUp to >99%Up to >25/1 researchgate.net
2-methyl-5-phenylpentanoic acid precursorRu catalyst with Mandyphos-4Up to 99%N/A[7 in previous output]

Organocatalytic Methods for Stereocontrolled Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative strategy for stereocontrolled synthesis, often avoiding the use of transition metals. Proline-catalyzed reactions have been instrumental in the asymmetric synthesis of complex amino alcohol derivatives. For example, proline-catalyzed sequential α-aminoxylation/α-amination and Horner−Wadsworth−Emmons (HWE) olefination of aldehydes has been successfully applied to the synthesis of bioactive molecules containing the this compound backbone, such as (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol. acs.org This demonstrates the utility of organocatalysis in constructing the carbon skeleton with defined stereochemistry.

Furthermore, organocatalytic oxidation methods have been developed for preparing polyene aldehydes, including (2E,4E)-5-phenylpenta-2,4-dienal, a compound structurally related to precursors of this compound. rsc.org The use of catalysts like the (R)-MacMillan catalyst for enantioselective α-methylation of aldehydes also illustrates the broader applicability of organocatalysis in creating chiral centers relevant to this compound synthesis.

Chemoenzymatic Transformations for Enantioselective Production

Chemoenzymatic transformations combine chemical steps with enzymatic reactions, leveraging the high selectivity and efficiency of biocatalysts. This approach is particularly valuable for enantioselective production.

The synthesis of substituted 5-phenylpentan-2-one derivatives has been achieved through chemoenzymatic cascades. For instance, the co-expression of alcohol dehydrogenase (ADH) from Pseudomonas putida and carboxylic acid reductase (CAR) from Nocardia iowensis in E. coli has enabled the synthesis of aldol (B89426) products, including (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one, with a 70% isolated yield. researchgate.net This highlights the potential for enzymatic systems to construct complex chiral molecules that incorporate the this compound framework.

Kinetic resolution of racemic alcohols and asymmetric reduction using ketoreductase (KRED) enzymes represent valuable options for the enantioselective production of 1,3-amino alcohols, a class of compounds that can include derivatives of this compound. uni-greifswald.de This enzymatic approach allows for the successive introduction of stereocenters. However, challenges related to enzyme selectivity, such as for 4-amino-5-phenylpentan-2-ol, due to the specific binding pocket limitations of wild-type amine transaminases (ATAs), indicate the need for enzyme engineering to broaden substrate scope. uni-greifswald.de

Application of Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a reaction substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed, leaving the enantiomerically enriched product.

In the context of synthesizing precursors to this compound, chiral auxiliaries can be introduced during ketone formation. For example, in the enantioselective synthesis of 1-chloro-5-phenylpentan-2-one, the use of chiral auxiliaries during ketone formation and subsequent kinetic resolution via lipase-catalyzed acetylation has been explored. This strategy allows for the control of stereochemistry at the ketone stage, which can then be carried forward to the alcohol.

Pseudoephedrine is a well-known practical chiral auxiliary. Its amides undergo highly diastereoselective alkylations with various alkyl halides, yielding α-substituted products in high yields. These products can then be transformed into highly enantiomerically enriched carboxylic acids, alcohols, and aldehydes in a single operation. caltech.edu This illustrates a general method for preparing chiral alcohols like this compound by leveraging the stereodirecting ability of the pseudoephedrine auxiliary. Other chiral auxiliaries, such as those derived from amino acids (cyclic) and camphor (B46023) (bicyclic), are also widely employed to control stereochemistry in various reactions. numberanalytics.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of this compound focuses on minimizing environmental impact, enhancing safety, and improving resource efficiency.

Development of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents significantly impacts the environmental footprint of chemical processes. In the synthesis of this compound, efforts are directed towards replacing traditional hazardous solvents with more environmentally benign alternatives.

Hydrogenation reactions, which are central to the synthesis of this compound from its ketone precursor, can be performed with or without solvents. When solvents are used, options include hydrocarbons like cyclohexane, alcohols such as methanol, or esters like ethyl acetate. google.com Methanol, in particular, is considered a relatively benign solvent.

Supercritical carbon dioxide (sc-CO2) is recognized as a green solvent, finding applications in various industrial processes, including extractions and polymerizations. wikipedia.org Its use in transacetalization reactions, exemplified by the reaction with 5-phenylpentan-1-ol (B1222846) (a related compound), demonstrates its potential as a sustainable reaction medium for the synthesis of phenylpentanol derivatives. [25 in previous output]

Furthermore, ionic liquids and deep eutectic solvents (DES) are emerging as promising green solvent alternatives. DES, in particular, have shown potential to replace conventional organic solvents and even act as catalysts in certain reactions, contributing to reduced waste and improved safety. researchgate.net

Sustainable Catalysis in this compound Synthesis

Sustainable catalysis is a cornerstone of green chemistry, aiming to develop catalytic systems that are efficient, selective, and environmentally friendly. In the context of this compound production, this involves utilizing catalysts that minimize waste, are recoverable, and operate under mild conditions.

Asymmetric hydrogenation, a key method for producing chiral this compound, is inherently a green process. Hydrogen serves as a clean and efficient reductant, and since both hydrogen atoms are incorporated into the product, no waste is generated from the reductant itself. This makes it an atom-economic approach. diva-portal.org

Enantioconvergent catalysis, a significant green and sustainable strategy, converts racemic or isomeric starting materials into enantioenriched products. This approach is highly desirable as it avoids the need for difficult and time-consuming separation of isomers, thereby reducing by-products, waste, and energy consumption. diva-portal.org The application of such catalytic systems to the precursors of this compound would significantly enhance the sustainability of its production.

Table 2: Green Chemistry Aspects in this compound Production

Green Chemistry PrincipleApplication in this compound SynthesisBenefitsReference
Environmentally Benign SolventsMethanol, Supercritical CO2, Deep Eutectic SolventsReduced toxicity, renewable, improved safety[25 in previous output], researchgate.net, wikipedia.org, google.com
Sustainable Catalysis (Atom Economy)Asymmetric Hydrogenation with H2No waste from reductant, high atom economy diva-portal.org
Sustainable Catalysis (Efficiency/Selectivity)Enantioconvergent Catalysis, Recoverable Catalysts (e.g., Pd/C)Reduced by-products, less waste, lower energy costs, catalyst reusability lookchem.com, diva-portal.org

Process Optimization for Enhanced Atom Economy and Yield

Process optimization for this compound synthesis primarily focuses on selecting efficient synthetic routes, refining reaction conditions, and utilizing catalysts that promote high conversion and selectivity. Key parameters typically fine-tuned include reactant concentrations, reaction temperatures, pressures, reaction times, and catalyst loadings .

Optimization in Key Synthetic Methodologies

One of the most common and atom-economical routes to this compound involves the reduction of its ketone precursor, 5-Phenylpentan-2-one. This reduction can be effectively achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reactions typically proceed with high yields due to the direct conversion of the carbonyl group to a hydroxyl group, incorporating most atoms of the precursor into the desired product, thus contributing to high atom economy.

The synthesis of the 5-Phenylpentan-2-one precursor itself offers several points for optimization. A widely employed method is the condensation of phenylacetaldehyde with acetone, which generally requires a base catalyst like sodium hydroxide (NaOH) . Optimization of this condensation reaction, including careful control of catalyst concentration and reaction temperature, is crucial for achieving high purity and yield of the intermediate ketone, which directly impacts the final yield of this compound .

Another highly efficient pathway involves the hydrogenation of unsaturated precursors. For instance, the hydrogenation of (S)-5-phenylpent-4-yn-2-ol using palladium on activated charcoal in methanol has been reported to achieve an impressive yield of 98.0% lookchem.com. Similarly, the direct hydrogenation of 5-phenyl-2-pentanone (an isomer of 5-Phenylpentan-2-one) to this compound has shown a high yield of 90.0% lookchem.com. These high yields underscore the effectiveness of catalytic hydrogenation as an optimized synthetic strategy for this class of compounds.

Detailed Research Findings and Yield Data

Optimization efforts often involve systematic variation of reaction parameters to identify conditions that afford the highest yields and purity. For industrial scale-up, continuous flow reactors are frequently employed to maintain optimal conditions, thereby enhancing yield and minimizing by-product formation .

While specific, extensive optimization data tables for this compound itself are not widely detailed in general literature, analogous reactions and related compounds provide insights into typical yield ranges and optimization strategies. For example, in the synthesis of related alcohols:

The palladium-catalyzed conjunctive cross-coupling reaction to synthesize (R)-1-(4-Methoxyphenyl)-5-phenylpentan-2-ol, a derivative, achieved an 84% yield nih.gov.

The reduction of a methyl ester precursor with LiAlH₄ yielded 2,2-dimethyl-5-phenylpentan-1-ol (a structural isomer) in 76% yield rsc.org.

An optimized catalytic methylation process for 2-methyl-5-phenylpentan-1-ol (another related alcohol) using a specific Mn-MACHO-iPr catalyst and sodium tert-butoxide under CO/H₂ pressure resulted in an 80% isolated yield rsc.org.

These examples highlight that yields in the range of 70-98% are achievable for phenylpentanol derivatives through optimized synthetic routes.

The concept of atom economy, popularized by Barry Trost, is a measure of how efficiently a chemical reaction incorporates the atoms of the reactants into the final product theses.fr. Reduction reactions, such as the conversion of a ketone to an alcohol, inherently possess high atom economy because nearly all atoms from the starting ketone and the reducing agent (e.g., hydrogen from NaBH₄) are incorporated into the desired alcohol product. Similarly, catalytic hydrogenation reactions are highly atom-economical as hydrogen is the only other reactant, and it is fully incorporated into the product, with no significant by-products diva-portal.org.

Table 1: Representative Yields from Synthetic Routes to this compound and Related Compounds

Synthetic RoutePrecursorProductCatalyst/ReagentReported Yield (%)Reference
Hydrogenation(S)-5-phenylpent-4-yn-2-olThis compoundPalladium on activated charcoal98.0 lookchem.com
Hydrogenation5-phenyl-2-pentanoneThis compoundNot specified (general hydrogenation)90.0 lookchem.com
Reduction5-Phenylpentan-2-oneThis compoundSodium borohydride or Lithium aluminum hydrideHigh (optimized)
Cross-coupling & Reduction (of derivative)4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane (B1601884), 4-bromoanisole(R)-1-(4-Methoxyphenyl)-5-phenylpentan-2-olPalladium-catalyzed (ligand-dependent)84 nih.gov
Reduction (of related methyl ester)Methyl ester (general)2,2-dimethyl-5-phenylpentan-1-olLithium aluminum hydride76 rsc.org
Catalytic Methylation (of related alcohol)5-phenylpentan-1-ol2-methyl-5-phenylpentan-1-olMn-MACHO-iPr, Sodium tert-butoxide, CO/H₂ pressure80 rsc.org
Emerging Optimization Trends

Biocatalysis represents an evolving area for process optimization, particularly for achieving stereoselective synthesis. While wild-type amine transaminases (ATAs) have shown limitations for this compound due to the size of the aliphatic group, extensive optimization of reaction parameters in biocatalytic systems has enabled the installation of multiple stereocenters through the simultaneous action of different enzymes, indicating potential for highly efficient and selective routes in the future uni-greifswald.de. Asymmetric hydrogenation is also recognized as an atom-economical process that can achieve high efficiency and mild reaction conditions, making it an attractive method for synthesizing optically active compounds diva-portal.org.

Chemical Reactivity and Transformation of 5 Phenylpentan 2 Ol

Reactions Involving the Phenyl Moiety of this compound

The phenyl group in this compound provides a site for various aromatic reactions, primarily electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling reactions of its derivatives.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound, being substituted with an alkyl chain, is activated towards electrophilic aromatic substitution (EAS) reactions libretexts.org. Alkyl groups are known electron-donating substituents, which enhance the electron density of the aromatic ring, thereby increasing its reactivity compared to unsubstituted benzene (B151609) libretexts.org. Furthermore, alkyl substituents are typically ortho- and para-directing, meaning that incoming electrophiles will preferentially attack the carbon atoms adjacent to (ortho) or opposite (para) the alkyl chain on the benzene ring libretexts.org.

Common electrophilic aromatic substitution reactions that the phenyl moiety of this compound could undergo include:

Nitration: Reaction with a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) would introduce a nitro (-NO₂) group, primarily at the ortho and para positions mnstate.edumasterorganicchemistry.com.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination or AlCl₃ for chlorination), halogens can substitute a hydrogen atom on the ring, predominantly at the ortho and para positions mnstate.edu.

Sulfonation: Treatment with fuming sulfuric acid can lead to the addition of a sulfonic acid (-SO₃H) group mnstate.edu.

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide, respectively, in the presence of a Lewis acid catalyst (e.g., AlCl₃) mnstate.edu. However, Friedel-Crafts alkylation can be prone to polyalkylation and rearrangements mnstate.edu.

While specific experimental data detailing electrophilic aromatic substitution reactions directly on this compound are not extensively documented in the provided search results, the general principles of aromatic reactivity dictate these potential transformations based on the activating and directing nature of the alkyl substituent libretexts.org.

Metal-Catalyzed Cross-Coupling Reactions of Substituted Phenylpentan-2-ol Derivatives

Metal-catalyzed cross-coupling reactions are powerful synthetic tools for forming new carbon-carbon bonds. Derivatives of this compound have been synthesized using palladium-catalyzed conjunctive cross-coupling reactions, demonstrating the utility of this approach for constructing more complex molecular architectures nih.gov. These reactions typically involve a boronic ester (or related organoboron compound) and an aryl halide, catalyzed by a palladium complex.

An example involves the synthesis of various substituted phenylpentan-2-ol derivatives using 4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane (B1601884) as a coupling partner with different bromo-substituted benzenes nih.gov. The products obtained were chiral, with specific enantiomeric ratios (er) reported.

Table 1: Synthesis of Substituted Phenylpentan-2-ol Derivatives via Palladium-Catalyzed Cross-Coupling nih.gov

Bromo-substituted Benzene ReactantProductYield (%)Enantiomeric Ratio (er)
4-bromoanisole(R)-1-(4-Methoxyphenyl)-5-phenylpentan-2-ol8495:5
1-bromo-4-fluorobenzene(R)-1-(4-Fluorophenyl)-5-phenylpentan-2-ol7993:7
1-bromo-4-chlorobenzene(R)-1-(4-Chlorophenyl)-5-phenylpentan-2-ol8192:8
1-bromo-4-(trifluoromethyl)benzene(R)-5-Phenyl-1-(4-(trifluoromethyl)phenyl)pentan-2-ol7790:10

These findings highlight the applicability of metal-catalyzed cross-coupling reactions for the precise and stereoselective synthesis of diverse this compound derivatives, where the phenyl group serves as a key handle for functionalization nih.gov.

Radical Reactions and Mechanistic Studies Involving this compound

Radical reactions involving this compound or its close analogs can lead to various transformations, often involving the alkyl chain or the benzylic positions. While detailed mechanistic studies focusing solely on this compound are limited in the provided information, general principles of radical chemistry can be applied.

Alkoxyl radicals, which can be formed from alcohols, are known to undergo C-C bond fragmentation, also known as β-scission, yielding carbonyl compounds and alkyl radicals journals.co.za. This type of reaction is influenced by factors such as solvent effects and the structure of the radical journals.co.za.

Studies on related compounds, such as 2-methyl-5-phenyl-2-pentyl hydroperoxides, have shown that alkyl peroxy radicals can lead to benzylic functionalized products through intermolecular reactions rsc.org. Intramolecular hydrogen abstraction by alkoxy radicals is also a plausible pathway, potentially involving a six-membered transition state, as suggested for the formation of 2-methyl-5-phenylpentan-2,5-diol from its hydroperoxide analog rsc.org.

The synthesis of certain phenyl-substituted alcohols, like 1-((4-chlorophenyl)thio)-2-phenylpentan-2-ol, through electrochemical oxidative radical oxysulfuration of styrene (B11656) derivatives, implies the involvement of radical intermediates in the formation of structures related to this compound researchgate.net. This suggests that the alcohol functionality and the phenyl group can be sites for radical-mediated transformations.

Cyclization Reactions and Rearrangements of this compound and its Analogs

This compound and its structural analogs can undergo various cyclization and rearrangement reactions, often driven by the formation of stable intermediates or the relief of ring strain.

Friedel-Crafts Cyclialkylation and Rearrangements: Studies on the Friedel-Crafts cyclialkylation of related ε-aryl-substituted compounds, such as 1-chloro-5-phenylpentane (B101639), demonstrate the potential for intramolecular cyclization to form cyclic aromatic systems fu-berlin.de. In these reactions, alkyltetralins were produced instead of the expected benzsuberanes, indicating that rearrangements in the side chains precede the cyclialkylation fu-berlin.de. For example, the cyclialkylation of 1-chloro-5-phenylpentane was accompanied by extensive deuterium (B1214612) scrambling, suggesting complex rearrangement pathways involving carbocation intermediates fu-berlin.de. While this compound is an alcohol, it could be converted into a suitable leaving group (e.g., a halide or tosylate) to participate in similar acid-catalyzed intramolecular Friedel-Crafts type reactions, leading to the formation of cyclic structures with potential rearrangements of the alkyl chain.

Samarium Diiodide-Promoted Cyclizations: The ketone analog, 5-Phenylpentan-2-one, has been shown to undergo diastereoselective dearomatizing cyclizations when treated with samarium diiodide (SmI₂), leading to the formation of annulated bicyclic or spiro compounds researchgate.net. This reaction proceeds via a single electron transfer to the carbonyl group, which is a rate-determining step, followed by cyclization researchgate.net. The regioselectivity and diastereoselectivity of these cyclizations are influenced by the electronic and steric properties of the substrate researchgate.net. While this specific reaction is demonstrated for the ketone, it highlights the inherent propensity of the phenylpentane scaffold to undergo cyclization under reductive conditions, which could potentially be extended to this compound if the alcohol is first oxidized to the ketone or if alternative activation strategies for the hydroxyl group are employed.

Structural and Advanced Spectroscopic Analysis of 5 Phenylpentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complete structure of organic molecules, providing detailed insights into the connectivity of atoms and their spatial arrangements. For 5-Phenylpentan-2-ol, both ¹H and ¹³C NMR provide crucial information, which can be further enhanced by multi-dimensional techniques.

The ¹H NMR spectrum of this compound would typically show distinct signals for the aromatic protons, the hydroxyl proton, and the various aliphatic protons. The ¹³C NMR spectrum would reveal signals for all eleven carbon atoms. However, overlapping signals and complex splitting patterns, especially in the aliphatic region, often necessitate the use of multi-dimensional NMR techniques for unambiguous assignments.

COSY (Correlation Spectroscopy): A two-dimensional ¹H-¹H COSY spectrum reveals through-bond correlations between coupled protons. For this compound, COSY would show cross-peaks between adjacent methylene (B1212753) protons (e.g., H-3 with H-4, H-4 with H-5), and between the methine proton at C2 (CH-OH) and the adjacent methylene protons at C3. It would also indicate coupling between the methyl protons (CH₃ at C1) and the methine proton at C2. This allows for the establishment of the proton spin system within the aliphatic chain. uvic.calibretexts.orgcreative-biostructure.comlibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): HMQC (or HSQC) experiments provide direct one-bond correlations between protons and their directly attached carbons (¹JCH coupling). uvic.calibretexts.orgresearchgate.net This is crucial for assigning specific proton signals to their corresponding carbon signals. For this compound, an HMQC spectrum would show a cross-peak for the methyl group (CH₃), the methine group (CH-OH), and each of the methylene groups (CH₂). The aromatic C-H correlations would also be evident. libretexts.org

A hypothetical NMR data table for this compound is presented below, illustrating typical chemical shift ranges and expected multiplicities.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom TypeChemical Shift (δ, ppm) - ¹HMultiplicity (¹H)Coupling Constant (J, Hz) (¹H)Chemical Shift (δ, ppm) - ¹³C
C1 (CH₃)1.1-1.3d~6-723-25
C2 (CH-OH)3.8-4.0m-68-70
C3 (CH₂)1.4-1.7m-38-40
C4 (CH₂)1.6-1.9m-25-28
C5 (CH₂)2.6-2.8t~7-830-32
OH1.5-2.0 (variable)br s--
Ar-H (ortho)7.1-7.2m-128-129
Ar-H (meta)7.2-7.3m-128-129
Ar-H (para)7.2-7.3m-126-127
Ar-C (ipso)---141-142

Note: Chemical shifts are approximate and can vary depending on solvent, concentration, and temperature. Multiplicities are simplified; actual patterns may be more complex due to overlapping signals and long-range coupling. oregonstate.edu

This compound possesses a chiral center at C2, meaning it can exist as a pair of enantiomers (R and S). To determine the enantiomeric excess (ee) of a sample, chiral NMR methods are employed. auremn.org.brresearchgate.netkaist.ac.kr

Chiral Shift Reagents (CSRs): These are optically active lanthanide complexes (e.g., europium(III) or praseodymium(III) chelates, such as Eu(hfc)₃ or Eu(fod)₃) that interact diastereomerically with the enantiomers of the chiral alcohol. auremn.org.brkaist.ac.krgoogle.comcore.ac.uk This interaction causes the NMR signals of the two enantiomers to be shifted differently in the spectrum, leading to a separation of peaks for otherwise enantiotopic protons or carbons. auremn.org.brresearchgate.netgoogle.com By integrating the separated signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be determined. auremn.org.brkaist.ac.krcore.ac.uk The hydroxyl group of this compound serves as a binding site for these reagents.

Auxiliary-Based Methods: An alternative approach involves derivatizing the chiral alcohol with a pure chiral auxiliary. This reaction forms diastereomeric derivatives, which are no longer enantiomers and thus have different physical and spectroscopic properties, including distinct NMR spectra. researchgate.net The ratio of these diastereomers can then be determined by ¹H or ¹³C NMR integration, reflecting the enantiomeric excess of the original alcohol.

Temperature-dependent NMR (Dynamic NMR, DNMR) is a powerful technique for studying dynamic processes, such as conformational changes, in molecules. scispace.comunibas.itresearchgate.net For this compound, DNMR can provide insights into the conformational flexibility of the aliphatic chain and the orientation of the hydroxyl group.

Conformational Exchange: At lower temperatures, molecular motions like bond rotations might be slowed down on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature increases, these motions accelerate, causing the signals to broaden and eventually coalesce into averaged signals. Analysis of these changes in line shape allows for the determination of activation energies (ΔG‡) for conformational interconversions. unibas.it

Hydroxyl Proton Behavior: The chemical shift of the hydroxyl proton (OH) in alcohols is highly sensitive to temperature and concentration, largely due to changes in hydrogen bonding. liverpool.ac.ukmdpi.com At lower temperatures or in dilute solutions, hydrogen bonding is reduced, and the OH signal tends to appear as a sharper, more upfield singlet. As temperature increases or concentration increases, intermolecular hydrogen bonding becomes more prevalent, leading to a broader and more downfield shift of the OH signal. mdpi.com Observing this temperature dependence can provide information about the extent of hydrogen bonding and conformational preferences that influence its accessibility. liverpool.ac.uk

Chiral Shift Reagents and Auxiliary-Based Methods for Enantiomeric Excess Determination

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the functional groups present in a molecule and can offer insights into its conformational preferences through characteristic absorption bands.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several key absorption bands characteristic of its functional groups:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. openstax.orgsavemyexams.comlibretexts.orgucla.eduspectroscopyonline.com The broadness of this band is due to intermolecular hydrogen bonding. In very dilute solutions or at higher temperatures, a sharper band around 3600 cm⁻¹ might appear, corresponding to "free" or unassociated O-H groups. openstax.orglibretexts.orgspectroscopyonline.com

C-O Stretch: A strong absorption band typically observed near 1050-1150 cm⁻¹ confirms the presence of a C-O single bond, characteristic of secondary alcohols. openstax.orgsavemyexams.comlibretexts.orgspectroscopyonline.com

C-H Stretches:

Aliphatic C-H stretches (from the pentane (B18724) chain and methyl group) would appear in the region of 2850-2970 cm⁻¹. ucla.edu

Aromatic C-H stretches (from the phenyl group) would be observed just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹). ucla.edu

Aromatic Ring Vibrations: Characteristic bands for the aromatic ring C=C stretches would appear in the 1450-1600 cm⁻¹ region (typically two or three bands around 1450, 1500, and 1600 cm⁻¹). openstax.orgsavemyexams.comucla.edu Out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) would also provide information about the substitution pattern of the phenyl ring (monosubstituted in this case). openstax.orgsavemyexams.com

Table 2: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity/Notes
O-H (stretch)3200-3600Strong, broad (hydrogen-bonded)
C-H (aromatic)>3000Medium
C-H (aliphatic)2850-2970Strong
C=C (aromatic)1450-1600Medium to strong (multiple bands)
C-O (stretch)1050-1150Strong
O-H (bend)~1350Medium, broader than surrounding peaks spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. It is particularly useful for symmetric vibrations and often provides strong signals for aromatic ring modes and C-C stretching vibrations that might be weak in IR. For this compound, strong Raman bands would be expected for the aromatic ring breathing modes and the C-C stretching vibrations of the pentane chain.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pathways.

Upon electron ionization (EI-MS), this compound (C₁₁H₁₆O) would typically exhibit a molecular ion peak [M]⁺ at m/z 164, confirming its molecular weight. However, molecular ion peaks for alcohols can sometimes be small or even absent due to facile fragmentation. libretexts.orglibretexts.orglibretexts.orgslideshare.net

Common fragmentation pathways for alcohols include:

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. libretexts.orglibretexts.orglibretexts.orglibretexts.org For this compound, two main alpha-cleavage pathways are possible:

Cleavage between C2 and C1 (loss of a methyl radical, CH₃•, mass 15): This would lead to a fragment ion at m/z 149.

Cleavage between C2 and C3 (loss of the (CH₂)₃-C₆H₅ radical, mass 91+3*14=133): This would lead to a fragment ion at m/z 31 ([CH₃CH=OH]⁺ or [CH₂OH]⁺ if it rearranges), which is a common fragment for secondary alcohols. acdlabs.com

Dehydration (Loss of Water): Alcohols readily lose a molecule of water (H₂O, mass 18) to form an alkene radical cation. libretexts.orglibretexts.orglibretexts.orglibretexts.org This would result in a fragment ion at m/z 146 ([M-H₂O]⁺).

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl group (between C4 and C5) can lead to a stable benzylic cation. This would yield a fragment at m/z 91 ([C₇H₇]⁺, tropylium (B1234903) ion), which is a characteristic peak for compounds containing a benzyl (B1604629) moiety.

Table 3: Expected Mass Spectrometry Fragmentation for this compound (EI-MS)

m/z ValueProposed Fragment IonFragmentation Pathway
164[C₁₁H₁₆O]⁺Molecular Ion
149[C₁₀H₁₃O]⁺Alpha-cleavage (loss of CH₃•)
146[C₁₁H₁₄]⁺Dehydration (loss of H₂O)
91[C₇H₇]⁺Benzylic cleavage (tropylium ion)
31[CH₂OH]⁺ or [CH₃CH=OH]⁺Alpha-cleavage (loss of C₃H₇C₆H₅•)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. numberanalytics.combioanalysis-zone.commeasurlabs.comiitb.ac.in This precision allows for the unambiguous determination of the elemental composition of ions, even distinguishing between compounds with the same nominal mass but different exact masses (isobaric compounds). numberanalytics.combioanalysis-zone.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including alcohols thermofisher.com. This method is crucial for assessing the purity of this compound and identifying any co-existing components or impurities.

Principles of GC-MS: The GC-MS process begins with the gas chromatograph (GC), where the sample, after being vaporized, is separated into its individual components as they pass through a capillary column. This separation is based on differences in their boiling points and polarities, with each compound eluting at a specific retention time thermofisher.com. Upon exiting the GC column, the separated components enter the mass spectrometer (MS), where they are ionized and fragmented. The resulting ions are then separated based on their mass-to-charge (m/z) ratios, generating a unique mass spectrum for each compound thermofisher.com.

Application for Purity and Component Analysis of this compound: For this compound, GC-MS analysis allows for the detection of impurities, even at trace levels thermofisher.com. Identification of these impurities is typically achieved by matching their retention times with those of known standards and comparing their mass spectra against comprehensive spectral libraries, such as the NIST Mass Spectral Library fda.gov. Purity assessment involves comparing the peak areas of identified impurities to the peak area of the main compound or external calibration standards fda.gov.

Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism) for Stereochemical Assignment

Given that this compound possesses a chiral center, chiroptical spectroscopic techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining its stereochemical assignment, particularly its absolute configuration tcichemicals.comnih.govkud.ac.in.

Optical Rotatory Dispersion (ORD): ORD measures the change in the optical rotation of a substance as a function of the wavelength of light kud.ac.inwindows.net. The resulting plot, known as an ORD curve, provides information about the chiral molecule's interaction with polarized light across a spectrum. The shape and sign of the Cotton effect (a characteristic dispersion curve near an absorption band) in an ORD spectrum can be indicative of the absolute configuration kud.ac.in.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule kud.ac.inchiralabsxl.com. This differential absorption results in a CD spectrum, which typically displays positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions within the molecule's chromophores. The sign and magnitude of these CD bands are directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule chiralabsxl.com.

Stereochemical Assignment: For this compound, the stereochemical assignment using CD often involves comparing its experimentally obtained CD spectrum with those of structurally analogous compounds with known absolute configurations, or with theoretically calculated CD spectra chiralabsxl.comfrontiersin.org. For molecules containing two or more highly absorbing chromophores, exciton (B1674681) coupling theory can be applied to derive definitive absolute stereochemistry from CD data chiralabsxl.com. Recent advancements in CD-sensitive host systems, such as bis(zinc porphyrin) complexes, offer a direct protocol for determining the absolute configurations of chiral mono-alcohols without the need for derivatization rsc.org. These methods are crucial for unambiguously assigning the (R) or (S) configuration to the chiral carbon at position 2 of this compound.

X-ray Crystallography of Crystalline Derivatives of this compound for Absolute Stereochemistry

X-ray crystallography is considered the most reliable and definitive method for determining the absolute configuration of enantiopure crystalline compounds nih.govresearchgate.netrsc.org. While this compound itself may be a liquid or difficult to crystallize in a form suitable for X-ray analysis, the formation of crystalline derivatives can overcome this limitation.

Principles of X-ray Crystallography for Absolute Stereochemistry: X-ray diffraction experiments routinely provide the relative configuration of molecules within a crystal lattice thieme-connect.de. To determine the absolute configuration, the phenomenon of anomalous dispersion (or anomalous scattering) of X-rays is utilized researchgate.netrsc.orgthieme-connect.decsic.esmit.edu. This effect causes small differences in the intensities of Friedel pairs (or Bijvoet pairs) in the diffraction pattern of non-centrosymmetric crystals researchgate.netrsc.orgmit.edu. The magnitude of this anomalous signal is dependent on the wavelength of the X-rays and the atomic weight of the atoms in the crystal, with heavier atoms generally providing a stronger signal csic.esmit.edu.

Crystalline Derivatives for this compound: For organic compounds, particularly those composed primarily of light atoms (carbon, hydrogen, oxygen), the anomalous scattering contribution can be small, making absolute configuration determination challenging researchgate.netmit.edu. To enhance the anomalous signal, derivatives containing heavier atoms are often prepared. For alcohols, common strategies include:

Formation of Esters with Heavy Atom-Containing Acids: For instance, p-bromobenzoate derivatives are frequently used for alcohols and amines, as the bromine atom provides a significant anomalous scattering contribution and can promote better crystallization msu.edu.

Co-crystallization with Chiral Compounds of Known Configuration: This approach involves forming a co-crystal with a chiral counterion or molecule whose absolute configuration is already established. This can indirectly lead to the determination of the target molecule's absolute configuration researchgate.netrsc.org.

Salt Formation: If applicable, forming a salt with a heavy atom-containing acid or a chiral acid can facilitate crystallization and absolute configuration determination researchgate.netrsc.org.

The successful crystallization of a suitable derivative of this compound, followed by single-crystal X-ray diffraction analysis utilizing anomalous dispersion, would provide an unambiguous assignment of its absolute stereochemistry. The hydroxyl group in alcohols is known to participate in strong hydrogen bonding, which can play a significant role in directing crystal packing and potentially aid in the formation of suitable crystals mdpi.comacs.org.

Computational Chemistry and Theoretical Studies on 5 Phenylpentan 2 Ol

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are classical mechanics approaches used to study the conformational landscape and dynamic behavior of molecules, especially larger or more flexible systems mdpi.comresearchgate.netdrugdesign.orgresearchgate.net. Unlike quantum chemical methods, MM uses a simplified force field to describe interatomic interactions, treating atoms as classical particles connected by springs researchgate.netdrugdesign.org. This allows for the simulation of much larger systems and longer timescales.

For 5-Phenylpentan-2-ol:

Molecular Mechanics (MM): MM methods, often employing force fields like MMFF94, are used for rapid conformational searching and energy minimization researchgate.net. They can efficiently explore the vast conformational space of flexible molecules, identifying numerous local minima that represent stable conformers. This is particularly useful as a preliminary step before more computationally intensive quantum chemical calculations.

Molecular Dynamics (MD): MD simulations extend MM by simulating the time-dependent behavior of a molecular system researchgate.netdrugdesign.org. By solving Newton's equations of motion for all atoms over short time steps, MD provides trajectories that depict how the molecule moves and changes conformation over time drugdesign.org. For this compound, MD simulations could:

Explore Conformational Transitions: Observe transitions between different conformers and estimate the rates of these interconversions.

Study Flexibility and Dynamics: Quantify the flexibility of the aliphatic chain and the rotation of the phenyl and hydroxyl groups.

Analyze Conformational Equilibria: Provide insights into the dynamic equilibrium between various conformers in solution or gas phase nih.gov.

Potential MD Simulation Parameters for this compound

ParameterTypical Value for Organic Molecules
Force FieldMMFF94, OPLS-AA, GROMOS
Solvent ModelExplicit water (TIP3P, SPC/E), Implicit (GB/SA)
Temperature298 K (or relevant experimental T)
Pressure1 atm (NPT ensemble)
Simulation TimeNanoseconds to Microseconds
Time Step1-2 fs

Note: These are general parameters and would be adjusted based on the specific research question.

Transition State Calculations for Reaction Pathways Involving this compound

Understanding the reaction pathways and mechanisms involving this compound often requires identifying and characterizing transition states (TS). A transition state represents the highest energy point along the lowest energy pathway connecting reactants to products . Computational methods, particularly DFT and ab initio, are invaluable for locating these elusive structures.

For reactions where this compound acts as a reactant or is formed as an intermediate, transition state calculations would involve:

Locating Transition States: Using specialized algorithms (e.g., synchronous transit, nudged elastic band) to find the saddle points on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that the located transition state connects the desired reactant and product minima acs.org.

Calculating Activation Energies: Determining the energy difference between the reactant and the transition state (ΔE‡ or ΔG‡), which directly relates to the reaction rate researchgate.net.

For instance, if this compound were involved in a dehydration reaction or a functional group transformation, these calculations would elucidate the specific atomic rearrangements and energetic barriers involved. Studies on related compounds like 5-arylpentan-2-ones have successfully used DFT to analyze reaction mechanisms and transition states, demonstrating the applicability of these methods to similar molecular scaffolds researchgate.net.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods

Computational methods are increasingly used to predict spectroscopic parameters, which greatly aid in the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly important for identifying molecular structures nih.govmdpi.comyolasite.com.

For this compound, computational prediction of NMR chemical shifts (¹H and ¹³C) involves:

Quantum Chemical Calculations: DFT methods, often combined with Gauge-Including Atomic Orbitals (GIAO) or other approaches, are commonly used to calculate magnetic shielding tensors, which are then converted to chemical shifts researchgate.netliverpool.ac.ukresearchgate.net. The accuracy of these predictions depends on the chosen functional, basis set, and consideration of conformational averaging and solvent effects.

Machine Learning (ML) Approaches: Advanced ML algorithms, trained on large datasets of experimental NMR data, can also accurately predict ¹H and ¹³C chemical shifts nih.govmdpi.comresearchgate.net. Programs like PROSPRE can predict ¹H chemical shifts with high accuracy (mean absolute error < 0.10 ppm) in various solvents nih.govmdpi.com.

These predictions are invaluable for:

Assigning Experimental Peaks: Confirming the assignment of ¹H and ¹³C NMR signals to specific atoms in the molecule.

Distinguishing Isomers/Diastereomers: Helping to differentiate between closely related structures or stereoisomers by comparing predicted shifts with experimental data researchgate.net.

Confirming Conformation: Comparing predicted shifts for different conformers with experimental data to infer the dominant solution-phase conformations.

Illustrative Data for Predicted ¹H NMR Chemical Shifts (Hypothetical for this compound)

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
H-1 (CH₃)1.15d
H-2 (CH-OH)3.80m
H-3 (CH₂)1.45, 1.60m
H-4 (CH₂)1.70, 1.85m
H-5 (CH₂-Ph)2.65t
H-Ph (ortho)7.15m
H-Ph (meta)7.25m
H-Ph (para)7.20t
OH2.10s

Note: These values are illustrative and not based on actual reported calculations for this compound. Experimental ¹H NMR data for a related compound, 3-Methoxymethyloxy-2-methyl-5-phenylpentan-2-ol, shows signals in the aromatic and aliphatic regions consistent with such predictions acs.org.

Intermolecular Interactions and Solvation Effects on this compound

The behavior of this compound in different environments (e.g., solvents, biological systems) is significantly influenced by intermolecular interactions and solvation effects. Computational methods are crucial for modeling these phenomena.

Intermolecular Interactions: These include hydrogen bonding (between the hydroxyl group of this compound and solvent molecules or other solute molecules), van der Waals forces, and electrostatic interactions . Computational studies can quantify the strength and nature of these interactions. For instance, the hydroxyl group can act as both a hydrogen bond donor and acceptor.

Solvation Effects: The presence of a solvent can significantly alter a molecule's electronic structure, conformational preferences, and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used in DFT calculations to account for the bulk electrostatic effects of the solvent mdpi.commdpi.com. Explicit solvation models, where individual solvent molecules are included in the simulation, are used in MD simulations to capture specific solute-solvent interactions, such as hydrogen bonding networks.

For this compound, understanding solvation effects is vital for predicting its behavior in various media. For example, its partitioning between aqueous and non-aqueous phases, which is relevant for its distribution in biological systems or during chemical synthesis, can be computationally predicted by calculating solvation free energies in different solvents mdpi.commdpi.com. Studies on phenyl alcohols have shown that increasing chain length leads to deeper immersion of the phenyl ring into hydrophobic environments, with the hydroxyl group anchored at the interface, highlighting the importance of balancing hydrophobic and hydrophilic interactions .

Role of 5 Phenylpentan 2 Ol As a Synthetic Intermediate and in Materials Science

5-Phenylpentan-2-ol as a Chiral Building Block in Advanced Organic Synthesis

The presence of a chiral center at the C2 position of this compound makes it a valuable chiral building block in advanced organic synthesis. Chiral alcohols are crucial for constructing enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. smolecule.com The enantiomers of this compound, such as (S)-5-Phenylpentan-2-ol (CAS No. 87068-85-7), can be synthesized or resolved for specific applications requiring stereochemical control. bldpharm.com

Research has demonstrated the utility of related phenylpentanol structures in the asymmetric synthesis of complex bioactive molecules. For instance, a novel method for the asymmetric synthesis of syn/anti-1,3-amino alcohols utilizes proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes. acs.orgacs.orgnih.gov This method has been successfully applied to the synthesis of (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, highlighting the potential of the phenylpentyl alcohol scaffold in generating molecules with defined stereochemistry. acs.orgacs.orgnih.govmolaid.com

However, the biocatalytic synthesis of this compound and similar aryl-aliphatic alcohols can be challenging. Wild-type aminotransferases (ATAs), often used in such transformations, typically exhibit strict selectivity for aryl-aliphatic ketones with smaller aliphatic groups, posing a hurdle for the enantioselective production of larger molecules like this compound. uni-greifswald.de This necessitates the development of advanced synthetic methodologies or engineered enzymes to overcome these selectivity limitations.

Precursor to Functionalized Materials and Polymers Incorporating Phenylpentyl Moieties

The phenylpentyl moiety, derived from this compound, can be incorporated into various materials and polymers, imparting specific chemical and physical properties. The aromatic ring provides rigidity and opportunities for π-π interactions, while the aliphatic chain offers flexibility and tunable hydrophobicity. The hydroxyl group serves as a reactive handle for polymerization or surface modification.

This compound, or its suitably functionalized derivatives, can act as a monomer or co-monomer in polymer synthesis. The hydroxyl group allows for various polymerization mechanisms, such as condensation polymerization (e.g., forming polyesters or polyethers) or radical polymerization if an unsaturated derivative is formed.

Derivatives of this compound can be utilized for surface modification, leveraging the compound's structure to alter the chemical and physical characteristics of material surfaces. The hydroxyl group provides a reactive site for covalent grafting onto surfaces containing complementary functional groups (e.g., silanes on silica, carboxylic acids on polymers). Once attached, the phenylpentyl moiety can influence surface properties.

The aromatic phenyl group can contribute to altered surface energy, potentially affecting wettability (e.g., increasing hydrophobicity) or providing sites for specific molecular recognition through aromatic interactions. The aliphatic chain offers a spacer arm, allowing for the phenyl group to be positioned at a certain distance from the surface, which can be crucial for optimizing surface functionality. Such modifications could be relevant in areas like chromatography, biocompatible materials, or sensor development, where precise control over surface chemistry is required.

Incorporation into Polymer Chains

Industrial Scale-up and Process Chemistry Considerations for this compound Production

The industrial production of this compound requires efficient and cost-effective synthetic routes amenable to large-scale manufacturing. Several synthetic approaches exist, with considerations for yield, purity, and environmental impact.

A common method for producing this compound involves the reduction of 5-phenylpentan-2-one (B1293760). lookchem.com 5-Phenylpentan-2-one itself can be synthesized via a Grignard reaction involving a phenylmagnesium bromide reagent and a suitable ketone, followed by oxidation. Subsequent reduction of the ketone yields the alcohol. Other synthetic routes for this compound are detailed in various literature sources, with reported reference yields as high as 98% for the hydrogenation of (S)-5-phenylpent-4-yn-2-ol and 90% for the reduction of 5-phenylpentan-2-one. lookchem.com

For industrial scale-up, process chemistry considerations are paramount. These include optimizing reaction conditions (temperature, pressure, solvent, catalyst), ensuring high selectivity to minimize by-products, and developing efficient purification methods. For instance, the industrial preparation of structurally similar compounds like 3-methyl-5-phenylpentan-1-ol (B1219218) often involves multi-stage processes such as cyclocondensation followed by hydrogenation, achieving high efficiencies with reported reaction times of 7 hours, selectivity of 95.6%, and yields of 94.2%. vulcanchem.com

The availability of this compound from industrial suppliers with high purity (e.g., 99%) indicates that commercial mass production has been achieved, suggesting established and optimized manufacturing processes. lookchem.com Advanced process chemistry techniques, such as continuous flow chemistry, could further enhance the efficiency and safety of large-scale production by enabling precise control over reaction parameters and minimizing batch-to-batch variations. researchgate.net

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight164.24 g/mol nih.gov
Boiling Point268.9°C at 760 mmHg lookchem.com
Density0.968 g/cm³ lookchem.com
Refractive Index1.515 lookchem.com
Flash Point114°C lookchem.com
XLogP32.8 nih.gov
Hydrogen Bond Donor Count1 lookchem.com
Hydrogen Bond Acceptor Count1 lookchem.com
Rotatable Bond Count4 lookchem.com

Table 2: Example Synthetic Route for this compound

Precursor CompoundReaction TypeCatalyst/ConditionsReference YieldSource
5-Phenylpentan-2-oneReductionSodium/Diethyl ether, 25°C90.0% lookchem.com
(S)-5-phenylpent-4-yn-2-olHydrogenationPalladium on activated charcoal, Hydrogen, Methanol (B129727), 1.5h, Inert atmosphere98.0% lookchem.com

Future Directions and Emerging Research Avenues for 5 Phenylpentan 2 Ol

Development of Novel Catalytic Systems for Efficient and Selective Transformations of 5-Phenylpentan-2-ol

The transformation of the secondary alcohol group in this compound is a key area of research, with a focus on developing catalysts that offer high efficiency and selectivity.

Oxidation Catalysts: The selective oxidation of secondary alcohols to ketones is a fundamental transformation. Research into nitroxyl (B88944) radical catalysts, such as 1,5-dimethyl-9-azanoradamantane N-oxyl (DMN-AZADO), has shown high efficiency for the selective oxidation of primary alcohols in the presence of secondary alcohols. lookchem.com Systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and bromide ions are also effective for oxidizing alcohols to their corresponding carbonyl compounds. researchgate.net For instance, the oxidation of 5-phenylpentan-1-ol (B1222846) showed high conversion using a catalytic amount of TEMPO and tetrabutylammonium (B224687) bromide (TBAB). researchgate.net Such systems are being optimized for broader applications, including the oxidation of secondary alcohols like this compound.

Palladium-based systems are also prominent. The Pd(Quinox)Cl2-TBHP catalyst system has been shown to selectively oxidize homoallylic alcohols to methyl ketones, demonstrating a catalyst-controlled approach that avoids the substrate-directing effects often seen in Wacker-type oxidations. nih.gov The pioneering work by Heck on the Pd-catalyzed arylation of 4-penten-2-ol (B1585244) to form 5-phenyl-pentan-2-one laid the groundwork for many subsequent developments in this area. nih.gov

Biocatalytic Systems: Biocatalysis represents a green and highly selective approach. However, enzymes like amine transaminases (ATAs), which could be used for the reductive amination of the precursor ketone or the amination of the alcohol, face challenges. Wild-type ATAs often have a strict selectivity for ketones with aliphatic groups no larger than an ethyl group, which makes their application to substrates like 5-phenylpentan-2-one (B1293760) (the precursor to this compound) difficult due to steric limitations in the enzyme's binding pockets. uni-greifswald.de Ongoing research focuses on protein engineering to expand the substrate scope of these enzymes. uni-greifswald.de

Catalytic SystemTransformationKey FeaturesRelevant Finding
Pd(Quinox)Cl₂-TBHPOxidation of homoallylic alcoholsCatalyst-controlled selectivity for methyl ketone formation. nih.govAchieved up to 79% yield for the oxidation of 2-phenylpent-4-en-2-ol to 4-hydroxy-4-phenylpentan-2-one. nih.gov
TEMPO/Bromide IonsOxidation of alcoholsHigh conversion for primary alcohols, with potential for secondary alcohols. researchgate.netOxidation of 5-phenylpentan-1-ol showed high conversion. researchgate.net
Amine Transaminases (ATAs)Reductive aminationHigh stereoselectivity but limited by substrate scope in wild-type enzymes. uni-greifswald.deWild-type ATAs show low activity for aryl-aliphatic ketones larger than ethyl, posing a challenge for 5-phenylpentan-2-one. uni-greifswald.de

Exploration of this compound in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The synthesis of this compound and its derivatives is beginning to be explored within this paradigm.

Research has demonstrated the successful application of flow conditions for complex chemical transformations, including boronate chemistry, where this compound was synthesized as part of a multi-step process. researchgate.net Continuous flow systems are also being developed for the synthesis of key reagents used in alcohol transformations. For example, a modular flow platform was designed for the α-aminohydroxylation of enolizable ketones, a reaction type relevant to the functionalization of the 5-phenylpentan-2-one precursor. rsc.org Furthermore, photocatalytic reactions, such as the difluoromethylenation of aldehydes and ketones, have been successfully conducted in continuous flow reactors, indicating the potential for applying these technologies to produce complex derivatives of this compound. thieme-connect.com

Integration of this compound in Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce waste and environmental impact. The integration of this compound into such processes is an active area of research.

One key strategy is the use of environmentally benign catalysts and solvents. depaul.edu Bio-inspired manganese-based catalysts that can activate molecular oxygen (O2) are being developed for oxidation reactions, offering a cleaner alternative to traditional oxidants like peroxides or hypochlorite. liv.ac.uk

Another approach involves using whole-cell biocatalysts in engineered metabolic pathways. tuwien.at For instance, researchers have developed systems where toxic aldehyde intermediates are managed within an in-vivo equilibrium, allowing for efficient multi-step enzymatic cascades. researchgate.net A strategy involving an alcohol dehydrogenase (ADH) and a carboxylic acid reductase (CAR) created an equilibrium between an alcohol, aldehyde, and carboxylic acid, keeping the reactive aldehyde at a low, non-toxic concentration. This "hidden reservoir" of the aldehyde was then available for subsequent reactions, such as an aldol (B89426) addition to form a complex polyhydroxylated product in high yield. researchgate.net Such bio-inspired cascades could be applied to transformations starting from this compound.

Advanced Methodologies for the Derivatization and Functionalization of this compound

Creating new molecules from a parent structure like this compound requires advanced synthetic methods for derivatization and functionalization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. Researchers have developed methods for the conjunctive cross-coupling of alkylboron reagents with aryl bromides to synthesize chiral secondary alcohols. Using this method, derivatives such as (R)-1-(4-Methoxyphenyl)-5-phenylpentan-2-ol and (R)-1-(4-Chlorophenyl)-5-phenylpentan-2-ol have been synthesized with high yield and enantioselectivity. nih.gov

Ring-Closing Metathesis: Ring-closing metathesis (RCM) is another powerful technique used to construct cyclic ethers from acyclic precursors. Methodologies have been developed to synthesize 2,5-disubstituted tetrahydropyrans, where a key step involves hydrogenation of a dihydropyran intermediate. whiterose.ac.uk During a study on the hydrogenation of a phenyl-substituted dihydropyran, a side reaction involving the cleavage of the benzylic C-O bond led to the formation of 2-methyl-5-phenylpentan-1-ol, a constitutional isomer of this compound. whiterose.ac.uk This highlights the complex reaction pathways that can be accessed from related structures.

Etherification: Methods for the synthesis of ethers from secondary alcohols are also being advanced. Reactions of organolithium reagents with monoperoxyacetals have been shown to produce ethers in good yields, providing a pathway to functionalize the hydroxyl group of this compound. acs.org

MethodologyDerivative ExampleYieldEnantiomeric Ratio (er)Reference
Pd-Catalyzed Conjunctive Cross-Coupling(R)-1-(4-Methoxyphenyl)-5-phenylpentan-2-ol84%95:5 nih.gov
Pd-Catalyzed Conjunctive Cross-Coupling(R)-1-(4-Fluorophenyl)-5-phenylpentan-2-ol79%93:7 nih.gov
Pd-Catalyzed Conjunctive Cross-Coupling(R)-1-(4-Chlorophenyl)-5-phenylpentan-2-ol81%92:8 nih.gov

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Synthetic Routes for this compound

Computational chemistry, including Density Functional Theory (DFT), is a powerful tool for predicting reactivity and designing synthetic pathways. While direct applications of AI and machine learning to this compound are still emerging, the foundational computational methodologies are well-established for related systems.

DFT calculations have been extensively used to analyze the reaction mechanisms and stereoselectivity of transformations involving precursors to this compound. For example, the samarium diiodide-promoted cyclization of 5-arylpentan-2-ones was analyzed using DFT to understand the thermodynamics and kinetics of the reaction, revealing that the process is under kinetic control. researchgate.net Such computational models can predict the most likely products and transition state energies, guiding experimental design. researchgate.netfu-berlin.de

Furthermore, advanced protocols that combine DFT with statistical thermodynamics are being used to analyze conformational and tautomeric equilibria of complex molecules in various solvents. researchgate.net These computational approaches are crucial for understanding how a molecule like this compound will behave in a given reaction environment. As AI and machine learning models become more sophisticated, they will likely be trained on these large datasets of computational and experimental results to predict reaction outcomes and propose novel synthetic routes for target molecules derived from this compound.

Mechanistic Elucidation of Unexplored Reactions Involving this compound

Understanding the precise step-by-step mechanism of a reaction is crucial for its optimization and application. Modern research combines experimental studies with high-level computational analysis to elucidate these pathways.

Cyclization Reactions: The mechanism of the samarium diiodide-promoted cyclization of 5-phenylpentan-2-one (the ketone precursor) has been studied in detail using DFT. researchgate.net The analysis showed that the reaction proceeds via a single electron transfer to the carbonyl group, which occurs at the same time as the rate-determining cyclization step. researchgate.netfu-berlin.de For substrates with certain substituents, an alternative mechanism involving a complex activated by two SmI2 molecules was proposed, highlighting the subtle factors that can change a reaction's course. researchgate.netfu-berlin.de

Radical Reactions: The mechanism for the oxidation of arylalkanes to ketones has been investigated, proposing a radical-based process. researchgate.net Studies using radical scavengers confirmed the radical nature of the reaction, which is believed to proceed through a high-reactivity manganese-oxo species that initiates the reaction via hydrogen atom transfer. researchgate.net Such mechanistic insights are vital for developing selective C-H functionalization reactions on the alkyl chain of this compound.

These detailed mechanistic studies, often supported by DFT calculations, provide a deep understanding of the electronic and steric factors that govern the reactivity of this compound and related compounds, paving the way for the discovery of new and unexplored chemical transformations. diva-portal.org

Q & A

Q. What are the recommended synthetic routes for 5-Phenylpentan-2-ol in laboratory settings?

Methodological Answer: A robust synthetic approach involves the use of boron ester intermediates. For example, (2S,3R)-3-[(4-Methoxybenzyl)oxy]-5-phenylpentan-2-ol can be synthesized via a Matteson homologation reaction. Key steps include:

  • Boron ester formation : Reacting a phenyl-substituted boronic ester with a suitable alcohol precursor.
  • Oxidation : Treating the intermediate with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to yield the alcohol.
  • Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity (78% yield reported) .
  • Protection/deprotection strategies : Use of 4-methoxybenzyl (PMB) groups to stabilize intermediates during synthesis .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

Methodological Answer: Structural validation requires a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm stereochemistry and functional groups. For example, (2S,3R)-isomers show distinct splitting patterns for methoxybenzyl and phenyl protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C21_{21}H26_{26}NaO3_3 for derivatives) with experimental vs. theoretical mass matches .
  • Chromatographic purity : Use HPLC with chiral columns to resolve enantiomers and assess optical rotation .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical challenges in the synthesis of this compound derivatives?

Methodological Answer: Stereochemical control is critical for bioactive derivatives:

  • Chiral auxiliaries : Introduce temporary chiral groups (e.g., PMB) to direct stereoselectivity during boron-mediated reactions .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., palladium or ruthenium complexes) to favor specific enantiomers.
  • Dynamic kinetic resolution : Optimize reaction conditions (temperature, solvent) to bias equilibrium toward desired stereoisomers.
  • Analytical validation : Compare experimental optical rotations and NMR data with literature values for known configurations .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?

Methodological Answer: Contradictions in data (e.g., melting points, solubility) require systematic analysis:

  • Meta-analysis frameworks : Apply heterogeneity metrics (e.g., I2I^2, HH) to quantify variability across studies. For example, I2>50%I^2 > 50\% indicates significant inconsistency in reported values, necessitating subgroup analysis by synthesis method or purity .
  • Experimental replication : Reproduce key studies under controlled conditions (e.g., standardized solvents, temperature).
  • Advanced characterization : Use differential scanning calorimetry (DSC) for precise melting point determination and Karl Fischer titration for water content analysis.

Q. What methodologies optimize reaction yields in multi-step syntheses of this compound derivatives?

Methodological Answer: Yield optimization involves:

  • Stepwise monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance boron ester reactivity, while dichloromethane improves extraction efficiency .
  • Temperature gradients : Lower temperatures (-20°C to 0°C) stabilize sensitive intermediates, while room-temperature oxidation minimizes side reactions .
  • Scalability : Pilot small-scale reactions (<5 g) before scaling to avoid mass-transfer limitations.

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer: For bioactivity studies:

  • Structure-activity relationship (SAR) : Synthesize analogs with modified phenyl or hydroxyl groups to isolate key pharmacophores.
  • In vitro assays : Use cell-based models (e.g., enzyme inhibition, cytotoxicity) with dose-response curves (IC50_{50} determination).
  • Metabolic stability : Assess hepatic microsomal stability to predict in vivo half-life.
  • Control experiments : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls to validate assay conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.